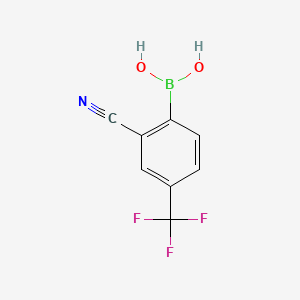

2-Cyano-4-(trifluoromethyl)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Cyano-4-(trifluoromethyl)phenylboronic acid” is a chemical compound with the empirical formula C8H5BF3NO2 and a molecular weight of 214.94 . It is used as a reactant in the synthesis of biologically active molecules .

Synthesis Analysis

This compound is often used in Suzuki-Miyaura coupling reactions . The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry .Molecular Structure Analysis

The molecular structure of “2-Cyano-4-(trifluoromethyl)phenylboronic acid” consists of a phenyl ring substituted with a cyano group at the 2-position and a trifluoromethyl group at the 4-position . The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis

“2-Cyano-4-(trifluoromethyl)phenylboronic acid” is involved in various chemical reactions. For instance, it is used in Suzuki-Miyaura coupling reactions , and in the synthesis of biologically active molecules .Physical And Chemical Properties Analysis

The boiling point of “2-Cyano-4-(trifluoromethyl)phenylboronic acid” is predicted to be 348.9±52.0 °C, and its density is predicted to be 1.44±0.1 g/cm3 . It is a solid at room temperature .Applications De Recherche Scientifique

Suzuki-Miyaura Cross-Coupling Reactions

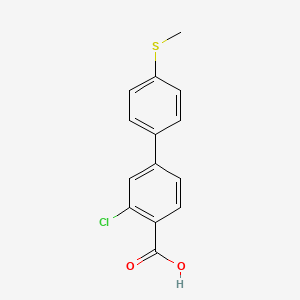

- Explanation : In this widely used synthetic method, the boronic acid moiety reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The resulting coupling product is essential for constructing complex organic molecules, such as pharmaceuticals and agrochemicals .

Direct Arylation Reactions

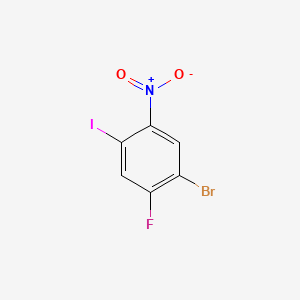

- Explanation : These reactions allow for the direct coupling of aryl halides with arenes or heteroarenes, bypassing the need for pre-functionalized substrates. The trifluoromethyl group enhances reactivity and provides access to diverse aromatic compounds .

Materials Science: Functionalization of Organic Frameworks

- Explanation : The cyano group can act as a versatile linker, contributing to the design of porous materials with tunable properties. These frameworks find applications in gas storage, catalysis, and drug delivery .

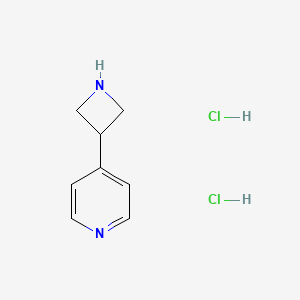

Medicinal Chemistry: Drug Discovery

- Explanation : The trifluoromethylphenylboronic acid scaffold can be modified to create novel bioactive molecules. Researchers explore its interactions with biological targets, aiming for therapeutic agents in areas like cancer, inflammation, and infectious diseases .

Agrochemicals: Pesticide Design

- Explanation : The cyano group contributes to the lipophilicity and bioavailability of the resulting compounds. Researchers optimize their structures to enhance efficacy against pests while minimizing environmental impact .

Analytical Chemistry: Fluorescent Probes

- Explanation : By incorporating the trifluoromethylphenylboronic acid motif into a fluorophore, researchers create sensors for detecting specific analytes (e.g., sugars, catecholamines). The boron center’s affinity for diols allows selective recognition .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids react with organic halides or pseudohalides in the presence of a base and a palladium catalyst to form biaryl compounds .

Biochemical Pathways

The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may influence the synthesis of biaryl compounds, which are prevalent in various biochemical pathways .

Result of Action

Given its potential role in Suzuki-Miyaura cross-coupling reactions, it may contribute to the synthesis of biaryl compounds, which can have various effects depending on their structure and targets .

Action Environment

The action, efficacy, and stability of 2-Cyano-4-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its reactivity . Additionally, the presence of a suitable base and a palladium catalyst is crucial for its involvement in Suzuki-Miyaura cross-coupling reactions .

Propriétés

IUPAC Name |

[2-cyano-4-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BF3NO2/c10-8(11,12)6-1-2-7(9(14)15)5(3-6)4-13/h1-3,14-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELAZGQTKSRLPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)C#N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681758 |

Source

|

| Record name | [2-Cyano-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-4-(trifluoromethyl)phenylboronic acid | |

CAS RN |

1218790-84-1 |

Source

|

| Record name | [2-Cyano-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride](/img/structure/B582330.png)

![4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-amine 2hcl](/img/structure/B582344.png)

![5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid](/img/structure/B582346.png)

![4-(1H-pyrrolo[2,3-c]pyridin-4-yl)aniline](/img/structure/B582352.png)